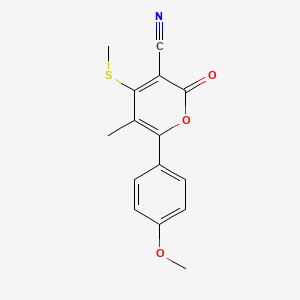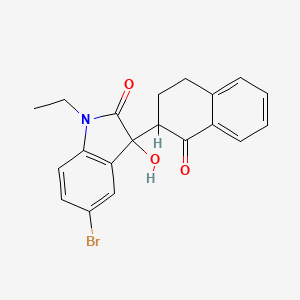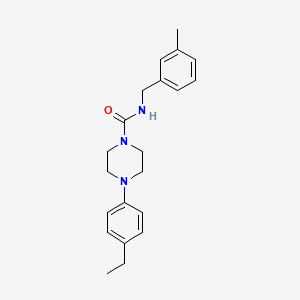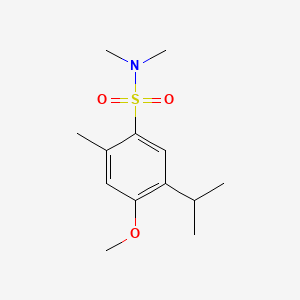
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, and various functional groups including a methoxyphenyl group, a methyl group, a methylsulfanyl group, and a carbonitrile group
Métodos De Preparación
The synthesis of 6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with cyanoacetic acid in the presence of a base to form the corresponding cyanoacrylate. This intermediate is then subjected to cyclization with sulfur and a suitable catalyst to form the pyran ring. The reaction conditions typically involve heating under reflux and the use of solvents such as ethanol or methanol .
Análisis De Reacciones Químicas
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, such as organic semiconductors and phototransistors .
Mecanismo De Acción
The mechanism of action of 6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in neurotransmission. It can also interact with DNA and proteins, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metal ions and its structural features play a crucial role in its biological activity .
Comparación Con Compuestos Similares
6-(4-methoxyphenyl)-5-methyl-4-(methylsulfanyl)-2-oxo-2H-pyran-3-carbonitrile can be compared with other similar compounds such as:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds also contain methoxyphenyl groups and have shown antioxidant and antimicrobial potential.
Thiophene derivatives: These compounds have a sulfur atom in their ring structure and are known for their wide range of therapeutic properties, including anti-inflammatory and anticancer activities .
Propiedades
Fórmula molecular |
C15H13NO3S |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-5-methyl-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C15H13NO3S/c1-9-13(10-4-6-11(18-2)7-5-10)19-15(17)12(8-16)14(9)20-3/h4-7H,1-3H3 |
Clave InChI |
BVNAIKKJMXBBDM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=O)C(=C1SC)C#N)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B15282981.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine](/img/structure/B15282982.png)

![3-(1-Benzofuran-2-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282986.png)
![N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide](/img/structure/B15282987.png)


![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B15283007.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B15283032.png)
![N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B15283040.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)
![4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
![6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B15283066.png)
